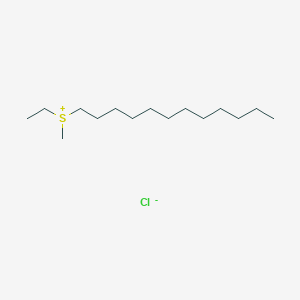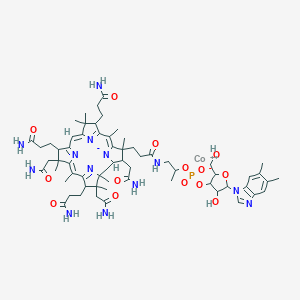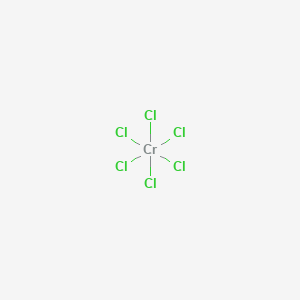
Sulfonium, dodecylethylmethyl-, chloride (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonium, dodecylethylmethyl-, chloride (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of quaternary ammonium compounds and is widely used as a surfactant, a disinfectant, and a catalyst in various chemical reactions.
Mécanisme D'action
Sulfonium, dodecylethylmethyl-, chloride (1:1) acts as a surfactant by reducing the surface tension between two immiscible liquids or between a liquid and a solid. It forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules and prevent them from aggregating. As a disinfectant, sulfonium, dodecylethylmethyl-, chloride (1:1) disrupts the cell membrane of microorganisms, leading to their death. As a catalyst, sulfonium, dodecylethylmethyl-, chloride (1:1) activates the reactants by forming a complex with them, which lowers the activation energy required for the reaction to occur.
Effets Biochimiques Et Physiologiques
Sulfonium, dodecylethylmethyl-, chloride (1:1) has been shown to have low toxicity in various studies. However, prolonged exposure to high concentrations of sulfonium, dodecylethylmethyl-, chloride (1:1) can cause skin irritation and respiratory problems. It has also been shown to have antimicrobial properties, which can be beneficial in preventing the spread of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfonium, dodecylethylmethyl-, chloride (1:1) has several advantages for lab experiments. It is readily available in large quantities, and its synthesis method is relatively simple. It is also stable under various conditions, making it suitable for use in a wide range of applications. However, its surfactant properties can interfere with the analysis of certain molecules, and its disinfectant properties can affect the viability of cells in cell culture experiments.
Orientations Futures
There are several future directions for the use of sulfonium, dodecylethylmethyl-, chloride (1:1) in scientific research. One potential application is in the field of drug delivery, where sulfonium, dodecylethylmethyl-, chloride (1:1) can be used to encapsulate hydrophobic drugs and target specific cells or tissues. Another potential application is in the field of nanotechnology, where sulfonium, dodecylethylmethyl-, chloride (1:1) can be used to stabilize nanoparticles and control their size and shape. Further research is also needed to understand the mechanism of action of sulfonium, dodecylethylmethyl-, chloride (1:1) in various applications and to optimize its properties for specific applications.
Conclusion:
In conclusion, sulfonium, dodecylethylmethyl-, chloride (1:1) is a versatile chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively used in scientific research as a surfactant, disinfectant, and catalyst. Further research is needed to explore its potential applications in drug delivery, nanotechnology, and other fields.
Méthodes De Synthèse
Sulfonium, dodecylethylmethyl-, chloride (1:1) can be synthesized by reacting dodecylethylmethylamine with methyl iodide in the presence of sodium hydroxide. The resulting product is then treated with sulfur trioxide to form sulfonium, dodecylethylmethyl-, chloride (1:1). This synthesis method has been widely used in the laboratory to produce sulfonium, dodecylethylmethyl-, chloride (1:1) in large quantities for various applications.
Applications De Recherche Scientifique
Sulfonium, dodecylethylmethyl-, chloride (1:1) has been extensively used in scientific research due to its unique properties. It has been used as a surfactant in various applications, such as emulsification, dispersion, and stabilization of nanoparticles. It has also been used as a disinfectant in the food industry, hospitals, and water treatment plants. Sulfonium, dodecylethylmethyl-, chloride (1:1) has been used as a catalyst in various chemical reactions, such as the synthesis of esters, amides, and ethers.
Propriétés
Numéro CAS |
14254-28-5 |
|---|---|
Nom du produit |
Sulfonium, dodecylethylmethyl-, chloride (1:1) |
Formule moléculaire |
C15H33ClS |
Poids moléculaire |
280.9 g/mol |
Nom IUPAC |
dodecyl-ethyl-methylsulfanium;chloride |
InChI |
InChI=1S/C15H33S.ClH/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2;/h4-15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
CSSXFMXXEQYDFF-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[S+](C)CC.[Cl-] |
SMILES canonique |
CCCCCCCCCCCC[S+](C)CC.[Cl-] |
Autres numéros CAS |
14254-28-5 |
Synonymes |
Sulfonium, dodecylethylmethyl-, chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)





![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)




